molecular formula C4H8NaO3S B075452 Sodium 2-methylprop-2-ene-1-sulfonate CAS No. 1561-92-8

Sodium 2-methylprop-2-ene-1-sulfonate

Cat. No.: B075452
CAS No.: 1561-92-8
M. Wt: 159.16 g/mol
InChI Key: JLTXCMGMFWIRAW-UHFFFAOYSA-N
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Description

Sodium 2-methylprop-2-ene-1-sulfonate is an organic compound with the molecular formula C4H7NaO3S and a molecular weight of 158.15 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Sodium 2-methylprop-2-ene-1-sulfonate, also known as Sodium methallylsulfonate, is a chemical compound with the molecular formula C4H7NaO3S It is used in various applications such as a dyeing modifier for polyacrylonitrile fibers, a reactive emulsifier, a flocculant, and a water reducer for commercial concrete .

Mode of Action

For example, when used as a dyeing modifier, it likely interacts with the polyacrylonitrile fibers to enhance their dye-uptake properties .

Biochemical Pathways

Given its applications, it can be inferred that it may influence the pathways related to dye uptake in polyacrylonitrile fibers and the formation of emulsions .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments.

Result of Action

The result of Sodium methallylsulfonate’s action depends on its application. For instance, when used as a dyeing modifier for polyacrylonitrile fibers, it enhances the fibers’ dye-uptake properties . When used as a reactive emulsifier or a flocculant, it aids in the formation of stable emulsions or the aggregation of particles in suspension, respectively .

Action Environment

The action of Sodium methallylsulfonate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be influenced by the presence of water. Additionally, its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemicals in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-methylprop-2-ene-1-sulfonate can be synthesized through the sulfonation of 2-methylprop-2-ene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonate product .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation process. This method ensures high yield and purity of the product. The reaction mixture is neutralized with sodium hydroxide to obtain the final sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methylprop-2-ene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-methylprop-2-ene-1-sulfonate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • Sodium 2-propene-1-sulfonate
  • Sodium 2-methyl-2-propene-1-sulfonate

Comparison: Sodium 2-methylprop-2-ene-1-sulfonate is unique due to its specific structure, which provides distinct reactivity and polymerization properties compared to similar compounds. Its ability to form stable copolymers and participate in a wide range of chemical reactions makes it highly valuable in various applications.

Properties

CAS No.

1561-92-8

Molecular Formula

C4H8NaO3S

Molecular Weight

159.16 g/mol

IUPAC Name

sodium;2-methylprop-2-ene-1-sulfonate

InChI

InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);

InChI Key

JLTXCMGMFWIRAW-UHFFFAOYSA-N

Isomeric SMILES

CC(=C)CS(=O)(=O)[O-].[Na+]

SMILES

CC(=C)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(=C)CS(=O)(=O)O.[Na]

1561-92-8

physical_description

DryPowde

Pictograms

Irritant

Synonyms

methallyl sulfonate
sodium methallyl sulfonate
sodium methylallyl sulfonate

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the first synthetic route, isobutene is reacted with chlorine to form the intermediate methallyl chloride. This compound reacts with sulfites to give the target products. For example, the reaction of methallyl chloride with sodium sulfite gives sodium methallylsulfonate and sodium chloride. Disadvantages of this synthesis are that the molar yield of target product is only 85% based on isobutene and inorganic chlorides are formed as coproducts and organic chlorine compounds are formed as by-products.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-methylprop-2-ene-1-sulfonate

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